Ethyl 2-amino-4-(pyridin-4-yl)butanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-amino-4-pyridin-4-ylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-2-15-11(14)10(12)4-3-9-5-7-13-8-6-9/h5-8,10H,2-4,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIKUUJJSIPFSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=NC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1342363-86-3 | |
| Record name | ethyl 2-amino-4-(pyridin-4-yl)butanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Ethyl 2 Amino 4 Pyridin 4 Yl Butanoate and Analogous Pyridine Substituted Butanoate Derivatives
Advanced Strategies for α-Amino Acid Synthesis Relevant to Pyridine-Containing Analogs
The enantioselective synthesis of α-amino acids is a well-established field, with numerous methods developed to introduce the chiral amine functionality. researcher.life For pyridine-containing analogs like Ethyl 2-amino-4-(pyridin-4-yl)butanoate, these methods can be adapted to accommodate the specific chemical properties of the pyridine (B92270) ring.
Asymmetric C-H Amination Approaches
Direct functionalization of C-H bonds represents an efficient and atom-economical approach to the synthesis of complex molecules. Asymmetric C-H amination, in particular, has emerged as a powerful tool for the synthesis of chiral amines. Metalloradical catalysis offers a general platform for controlling the reactivity and selectivity of these reactions. nih.gov
Recent advancements have introduced Fe(III)-based metalloradical systems that are highly effective for asymmetric C-H amination. nih.gov These systems, utilizing a D2-symmetric chiral amidoporphyrin ligand, can activate aryl azides for the intramolecular amination of C(sp³)-H bonds. This process allows for the construction of chiral indolines with high yields and excellent enantioselective control. nih.gov The reaction proceeds without the need for light or additional additives, generating nitrogen gas as the only byproduct. nih.gov The mechanism involves a stepwise radical process, with evidence supporting the formation of α-Fe(IV)-aminyl radicals as key intermediates. nih.gov While demonstrated for intramolecular reactions, the principles of this methodology could be extended to intermolecular C-H amination for the synthesis of pyridine-containing amino acids.
Another approach involves molybdenum-catalyzed asymmetric amination of α-hydroxy esters. This method provides access to N-protected unnatural α-amino acid esters in high yields. nih.gov The process can be rendered enantioselective through cooperative catalysis involving a chiral molybdenum complex and a chiral phosphoric acid. nih.gov
Organocatalytic Asymmetric Synthesis Pathways for Non-Canonical Amino Acids
Organocatalysis has become a major pillar of asymmetric synthesis, providing a metal-free alternative for the construction of chiral molecules. researcher.lifersc.org Enantiopure non-canonical amino acids are valuable building blocks in medicinal chemistry and are accessible through various organocatalytic strategies. researcher.lifersc.org These methods often mimic natural biosynthetic processes and can be used to forge a wide range of chemical bonds. researcher.lifersc.org
Proline, a naturally occurring chiral amino acid, is a versatile and widely used organocatalyst. numberanalytics.comscripps.edu Its catalytic activity stems from its ability to form enamine or iminium intermediates with carbonyl compounds. numberanalytics.com L-proline and D-proline are readily available and can catalyze a variety of asymmetric reactions, including Mannich reactions, which are highly relevant for the synthesis of α-amino acids. libretexts.orgthieme-connect.com
In the context of synthesizing α-amino acids, proline-catalyzed Mannich-type reactions of aldehydes with α-imino ethyl glyoxylate (B1226380) can afford syn-products. libretexts.org The stereochemical outcome of these reactions is influenced by the stereochemistry of the proline catalyst, with L-proline typically yielding L-amino acids. scripps.edu The reaction proceeds through the formation of a nucleophilic enamine from the aldehyde and proline, which then attacks the imine electrophile. scripps.edu
| Catalyst | Reactants | Product Type | Stereoselectivity |
| L-Proline | Aldehyde, α-imino ethyl glyoxylate | syn-β-amino acid derivative | High |
| (3R, 5R)-5-methyl-3-pyrrolidinecarboxylic acid | Aldehyde, α-imino ethyl glyoxylate | anti-β-amino acid derivative | High |
Chiral aldehyde catalysis is an effective strategy for the asymmetric synthesis of amino acids and their derivatives. frontiersin.orgresearchgate.net This approach provides good catalytic activation and stereoselective control in the asymmetric functionalization of N-unprotected amino acid esters. frontiersin.org Key catalysts in this area include those derived from chiral binaphthol (BINOL) and pyridoxal (B1214274). frontiersin.org
Chiral BINOL-derived aldehydes can catalyze the direct asymmetric α-functionalization of N-unprotected amino acid esters. nih.govrsc.org This method avoids the need for protection and deprotection steps for the amine group. nih.gov The catalytic cycle involves the formation of a chiral Schiff base between the amino acid ester and the aldehyde catalyst, which then undergoes various transformations such as alkylation, arylation, or addition reactions. rsc.orgthieme-connect.com
Pyridoxal-dependent catalysis mimics the action of pyridoxal phosphate (B84403) (PLP)-dependent enzymes in biological systems. While effective for aldol (B89426) condensations of amino acids, further improvements in stereoselectivity are often desired. frontiersin.org
| Catalytic System | Reaction Type | Substrates | Key Features |
| Chiral BINOL aldehyde | α-functionalization | N-unprotected amino acid esters | Direct functionalization, avoids protection/deprotection |
| Pyridoxal analogs | Aldol condensation | Amino acids | Biomimetic approach |
| Chiral aldehyde/Transition metal cooperative catalysis | α-allylic alkylation | Amino acid esters | Multiplex catalytic system |
Metal-Catalyzed Enantioconvergent Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon bonds. Enantioconvergent cross-coupling reactions, in particular, allow for the synthesis of chiral products from racemic starting materials. Nickel-catalyzed enantioconvergent cross-couplings of alkyl electrophiles have emerged as a robust method for the asymmetric synthesis of unnatural α-amino acids. nih.govresearchgate.net
This approach typically involves the coupling of racemic alkyl electrophiles with alkylzinc reagents in the presence of a chiral nickel catalyst. nih.gov The reaction proceeds under mild conditions and is tolerant of a wide range of functional groups. nih.gov This methodology has been successfully applied to the synthesis of various protected unnatural α-amino acids in good yield and high enantiomeric excess. nih.gov The mechanism is believed to proceed through radical intermediates. nih.gov
More recently, copper-catalyzed enantioconvergent radical C-N cross-coupling has been developed for the synthesis of α,α-disubstituted amino acids. researchgate.net This method addresses the challenge of constructing sterically congested C-N bonds.
| Metal Catalyst | Ligand | Electrophile | Nucleophile | Product |
| Nickel | Chiral bis(oxazoline) | Racemic N-protected α-chloro glycinates | Alkylzinc iodides | Protected α-amino acids nih.govacs.org |
| Copper | Chiral anionic N,N,N-ligand | Tertiary alkyl halides | Sulfoximines (ammonia surrogates) | α,α-disubstituted amino acids researchgate.net |
Methodologies for Incorporating Pyridine Moieties into Butanoate Scaffolds
The pyridine ring is a common scaffold in medicinal chemistry and can be incorporated into butanoate structures through various synthetic strategies. nih.govnih.gov The synthesis of pyridine derivatives can be achieved through condensation reactions, such as the Hantzsch pyridine synthesis, or through annulation strategies like the [3+3] annulation of ketones with oxime acetates. nih.govresearchgate.net
For the specific synthesis of this compound, a retrosynthetic analysis would suggest disconnecting the pyridine-containing side chain from a suitable butanoate precursor. One potential approach involves the alkylation of a glycine (B1666218) enolate equivalent with a 4-(halomethyl)pyridine or a related electrophile. The stereochemistry at the α-carbon could be controlled using a chiral auxiliary or through one of the asymmetric methods described in section 2.1.
Alternatively, the butanoate chain could be constructed from a pyridine-containing starting material. For instance, a pyridine-4-carboxaldehyde could be subjected to a Wittig or Horner-Wadsworth-Emmons reaction to introduce a two-carbon unit, followed by further elaboration to the four-carbon butanoate chain. The amino group could then be introduced via methods such as amination of an α-halo ester or reductive amination of an α-keto ester.
A plausible synthetic route to a related compound, ethyl 3-(pyridin-2-ylamino)propanoate, involves the reaction of 2-aminopyridine (B139424) with ethyl acrylate (B77674) using trifluoromethanesulfonic acid as a catalyst. google.comchemicalbook.com This Michael addition-type reaction demonstrates a direct method for coupling a pyridine amine with an acrylate to form a substituted propanoate, a strategy that could potentially be adapted for the synthesis of butanoate derivatives.
Regioselective Functionalization of Pyridine Rings in Amino Acid Precursors
A critical challenge in the synthesis of 4-substituted pyridine derivatives like this compound is the regioselective introduction of substituents onto the pyridine ring. The inherent electronic properties of pyridine direct electrophilic substitutions to the C-3 and C-5 positions and nucleophilic substitutions to the C-2, C-4, and C-6 positions. Therefore, achieving C-4 functionalization often requires specialized strategies.
Direct C-H functionalization methods have emerged as powerful tools. nih.gov For instance, the Minisci reaction, which involves the addition of radical species to protonated heteroaromatics, can be adapted for C-4 alkylation. nih.gov One approach employs a simple maleate-derived blocking group that temporarily occupies the C-2 and C-6 positions, directing the incoming alkyl radical exclusively to the C-4 position. nih.gov This method is operationally simple and scalable, avoiding the need for pre-functionalized pyridine starting materials. nih.gov
Another strategy involves the activation of the pyridine ring. A one-pot protocol for the C4-selective sulfonylation of pyridines proceeds via activation with triflic anhydride (B1165640), followed by the addition of a sulfinic acid salt. researchgate.net Photochemical methods also offer a pathway for C-4 functionalization. acs.org The single-electron reduction of pyridinium (B92312) ions generates pyridinyl radicals, which can then couple with other radical species. acs.org With simple pyridines, this coupling shows a positional preference for the C-4 position, driven by spin density distribution. acs.org
More classical approaches involve building the pyridine ring from acyclic precursors, which allows for the installation of the desired substitution pattern from the outset. For example, a Lewis acid-catalyzed hetero-Diels–Alder reaction can be employed to construct the pyridine ring, followed by regioselective activation and further functionalization of specific positions. acs.org
Table 1: Comparison of C-4 Regioselective Functionalization Methods for Pyridine Rings
| Method | Key Reagents/Conditions | Mechanism | Advantages | Reference |
|---|---|---|---|---|
| Minisci Reaction with Blocking Group | Maleate blocking group, AgNO₃, (NH₄)₂S₂O₈, Carboxylic Acid | Radical alkylation of protonated pyridine | High C-4 selectivity, operational simplicity, scalable | nih.gov |
| Photochemical C-H Functionalization | Dithiophosphoric acid catalyst, light | Pyridinyl radical coupling | Utilizes C-H bonds directly, distinct regioselectivity from Minisci | acs.org |
| One-Pot Sulfonylation | Triflic anhydride (Tf₂O), N-methylpiperidine, Sulfinic acid salt | Pyridinium activation, nucleophilic addition, elimination | C4-selectivity controlled by external base | researchgate.net |
| Hetero-Diels-Alder Reaction | Enone-derived amino acid, Lewis acid | Cycloaddition to form a dihydropyran, then reaction with hydroxylamine | Builds the substituted ring system directly | acs.org |
Multi-component Reactions for Pyridine-Containing Amino Acid Scaffolds
Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. researchgate.netacsgcipr.org These reactions are particularly valuable for creating libraries of complex molecules, such as pyridine-containing amino acids, due to their high atom economy and procedural simplicity. researchgate.netacs.org
Strecker Amino Acid Synthesis The Strecker synthesis is a classic method for preparing α-amino acids. wikipedia.orgmasterorganicchemistry.com The reaction involves three components: an aldehyde, ammonia (B1221849) (or an ammonium (B1175870) salt), and a cyanide source. wikipedia.orgmasterorganicchemistry.com To synthesize a pyridine-containing amino acid, a pyridine-4-carbaldehyde derivative serves as the aldehyde component. The reaction proceeds through the formation of an imine from the aldehyde and ammonia, which is then attacked by the cyanide ion to form an α-aminonitrile. wikipedia.orgorganic-chemistry.org Subsequent hydrolysis of the nitrile group yields the desired α-amino acid. masterorganicchemistry.commasterorganicchemistry.com The classical Strecker synthesis produces a racemic mixture of the amino acid, but asymmetric variants have been developed. wikipedia.org
Ugi Four-Component Reaction (U-4CR) The Ugi reaction is a versatile MCR that combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative. wikipedia.orgorganic-chemistry.org This reaction is known for its high yields and tolerance of a wide variety of functional groups. wikipedia.org In the context of synthesizing pyridine-substituted amino acids, a pyridine-containing aldehyde or amine can be used as one of the starting components. mdpi.com The reaction mechanism involves the initial formation of an imine, which then reacts with the isocyanide and the carboxylate anion, followed by an intramolecular acyl transfer (Mumm rearrangement) to yield the stable bis-amide product. organic-chemistry.org
Mannich Reaction The Mannich reaction is a three-component condensation that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. wikipedia-on-ipfs.orgwikipedia.org The reactants are typically formaldehyde, a primary or secondary amine, and a carbonyl compound. libretexts.org The core of the reaction is the formation of an electrophilic iminium ion (Schiff base) from the amine and formaldehyde, which then reacts with the enol form of the carbonyl compound. wikipedia.org While the classic Mannich reaction builds β-amino-carbonyl compounds, its principles can be adapted for synthesizing pyridine-based amino acids, for instance, by using α-alkyl-pyridines as the nucleophilic component. libretexts.orgacs.org
Table 2: Overview of Multi-component Reactions for Amino Acid Synthesis
| Reaction | Components | Key Intermediate | Final Product Scaffold | Reference |
|---|---|---|---|---|
| Strecker Synthesis | Aldehyde, Amine/Ammonia, Cyanide | α-Aminonitrile | α-Amino acid | wikipedia.orgmasterorganicchemistry.com |
| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Nitrilium ion | α-Aminoacyl amide | wikipedia.orgorganic-chemistry.org |
| Mannich Reaction | Aldehyde (often formaldehyde), Amine, Carbonyl Compound | Iminium ion (Schiff base) | β-Amino-carbonyl compound | wikipedia-on-ipfs.orgwikipedia.org |
Esterification and Protective Group Strategies for this compound Precursors
The final steps in the synthesis of this compound involve the esterification of the carboxylic acid and the management of protective groups. These steps are crucial for ensuring the stability of the molecule and preventing unwanted side reactions.
Esterification Esterification of the carboxylic acid group of an amino acid precursor is a fundamental transformation. The Fischer esterification is a common method, involving the reaction of the carboxylic acid with an alcohol (in this case, ethanol) under acidic catalysis. pearson.com For pyridine carboxylic acids, catalysts such as sulfuric acid or alkane sulfonic acids are effective. google.comgoogle.com The reaction is typically performed at reflux temperatures, often with continuous removal of water to drive the equilibrium toward the ester product. google.com
Alternatively, coupling agents can be used for esterification under milder conditions. The use of a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP), is a widely used method for esterifying N-protected amino acids. acs.orgacs.org This approach avoids the harsh acidic conditions of Fischer esterification.
Protective Group Strategies During a multi-step synthesis, it is often necessary to temporarily mask reactive functional groups to ensure that reactions occur at the desired site. jocpr.com For amino acid synthesis, the amino group is the most common site for protection. The choice of protecting group is critical and depends on its stability to various reaction conditions and the ease of its removal. jocpr.com
Common nitrogen-protecting groups include the tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups. ug.edu.pl
Boc Group: This group is stable to a wide range of nucleophilic and basic conditions but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA). ug.edu.pl
Fmoc Group: The Fmoc group is stable to acidic conditions but is cleaved by bases, typically a solution of piperidine (B6355638) in an organic solvent like DMF. ug.edu.pl
Table 3: Common Protecting Groups for Amino Acids
| Protecting Group | Abbreviation | Protected Group | Common Cleavage Conditions | Stability | Reference |
|---|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Amine (α-NH₂) | Strong acid (e.g., TFA) | Stable to base, catalytic hydrogenation | ug.edu.pl |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Amine (α-NH₂) | Base (e.g., Piperidine in DMF) | Stable to acid | ug.edu.pl |
| Benzyl | Bn | Carboxylic Acid (as ester), Amine | Catalytic Hydrogenation (H₂/Pd-C), Strong Acid (HF) | Stable to mild acid and base | creative-peptides.com |
Control of Stereochemistry in the Synthesis of this compound
Achieving stereochemical control is paramount in the synthesis of chiral amino acids, as the biological activity of enantiomers can differ significantly. The synthesis of this compound requires methods that can establish the desired configuration at the α-carbon. This can be achieved through asymmetric catalysis, the use of chiral auxiliaries, or diastereoselective reactions.
Asymmetric versions of standard amino acid syntheses have been developed. For example, asymmetric Strecker reactions can be performed using chiral catalysts or by derivatizing the amine with a chiral auxiliary to direct the nucleophilic attack of cyanide. wikipedia.org Similarly, asymmetric Mannich reactions, often catalyzed by chiral organocatalysts like proline, can produce β-amino carbonyl compounds with high enantioselectivity. wikipedia.org
Design and Optimization of Chiral Catalysts
The development of chiral catalysts has revolutionized asymmetric synthesis, allowing for the production of single enantiomers from prochiral substrates. For pyridine-containing amino acids, various classes of chiral catalysts are relevant.
Chiral pyridine derivatives themselves have been developed as potent nucleophilic organocatalysts. researchgate.netrsc.org For example, C₂-symmetric analogues of 4-(pyrrolidino)pyridine and chiral 4-aryl-pyridine-N-oxides have been successfully used in asymmetric acyl transfer reactions and kinetic resolutions. researchgate.netacs.org These catalysts typically possess a nucleophilic pyridine core and a chiral scaffold that creates a stereochemically defined environment around the active site. This chiral environment differentiates between the two enantiotopic faces of the substrate or transition states, leading to the preferential formation of one enantiomer. thieme-connect.com
Chiral transition metal complexes are also widely used. Ligands derived from chiral pyridine scaffolds, such as chiral 2,2'-bipyridines, can coordinate to metals like nickel or copper, creating a chiral Lewis acid or redox catalyst. acs.org The design of these ligands is crucial for catalytic activity and enantioselectivity. acs.org Optimization often involves modifying the steric and electronic properties of the ligand to fine-tune the catalyst-substrate interaction.
Table 4: Examples of Chiral Catalysts in Asymmetric Synthesis
| Catalyst Type | Example Structure/Class | Application | Mode of Action | Reference |
|---|---|---|---|---|
| Chiral Nucleophilic Catalyst | C₂-Symmetric 4-(Pyrrolidino)pyridine (PPY) derivatives | Acylative kinetic resolution | Chiral base/nucleophile creates diastereomeric transition states | researchgate.net |
| Chiral N-Oxide Catalyst | 2-Substituted Pyridine N-Oxides | Dynamic kinetic resolution of azlactones | Chiral acyl transfer agent | thieme-connect.com |
| Chiral Organocatalyst | Proline and its derivatives | Asymmetric Mannich and Aldol reactions | Forms chiral enamines/iminium ions | wikipedia.org |
| Chiral Ligand for Metal Catalysis | Chiral 2,2'-Bipyridine Ligands | Ni-catalyzed carboxylation, Cu-catalyzed conjugate addition | Forms a chiral metal complex that acts as a Lewis acid or redox catalyst | acs.org |
Diastereoselective Synthesis Approaches
Diastereoselective synthesis is an alternative strategy for controlling stereochemistry. This approach relies on the presence of a pre-existing stereocenter in the molecule—either as part of the substrate or a covalently attached chiral auxiliary—to influence the stereochemical outcome of a subsequent reaction.
A prominent example is the conjugate addition of a chiral nucleophile to an α,β-unsaturated ester. The asymmetric synthesis of β-pyridyl-β-amino acid derivatives has been achieved through the conjugate addition of a homochiral lithium amide to a tert-butyl 3-(pyridyl)propenoate. st-andrews.ac.uk The chiral amide adds to the double bond, creating two new stereocenters. The stereochemical course of the reaction is directed by the chiral nucleophile, leading to the formation of one diastereomer in preference to the other. The diastereomeric ratio (d.r.) of the product can be influenced by factors such as the substitution pattern on the pyridine ring. st-andrews.ac.uk After the reaction, the chiral auxiliary (in this case, part of the lithium amide) can be cleaved to reveal the desired chiral amino acid derivative. This substrate-controlled approach is a powerful tool for establishing relative and absolute stereochemistry. st-andrews.ac.uk
Advanced Spectroscopic and Chromatographic Characterization Techniques in the Academic Study of Ethyl 2 Amino 4 Pyridin 4 Yl Butanoate
High-Resolution Mass Spectrometry for Molecular Identification and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule, offering unambiguous identification and a high degree of confidence in purity assessment. For Ethyl 2-amino-4-(pyridin-4-yl)butanoate, HRMS provides an accurate mass measurement, which can be used to confirm its molecular formula, C₁₁H₁₆N₂O₂.
In electrospray ionization (ESI), a common technique for analyzing amino acid derivatives, the molecule is typically observed as a protonated species, [M+H]⁺. The high-resolution capabilities of instruments like Orbitrap or time-of-flight (TOF) mass spectrometers allow for the differentiation of compounds with the same nominal mass but different elemental compositions. The predicted collision cross-section (CCS) values, which are related to the ion's shape and size, can further aid in identification. uni.lu
| Adduct | m/z (Predicted) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 209.12847 | 148.2 |
| [M+Na]⁺ | 231.11041 | 153.6 |
| [M+NH₄]⁺ | 226.15501 | 164.9 |
| [M+K]⁺ | 247.08435 | 152.1 |
This interactive table provides predicted high-resolution mass spectrometry data for common adducts of this compound. The m/z values are crucial for confirming the molecular weight and elemental composition, while the predicted Collision Cross Section (CCS) values offer additional information about the ion's structure.
Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide further structural confirmation. For pyridine-containing compounds, characteristic losses, such as the neutral loss of HCN, can be observed. tandfonline.com The fragmentation of the ethyl ester and the amino acid backbone will also produce specific product ions, allowing for detailed structural analysis.
Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural elucidation of this compound.
In the ¹H NMR spectrum, the chemical shifts and coupling patterns of the protons provide information about their chemical environment. The aromatic protons of the pyridine (B92270) ring typically appear in the downfield region (δ 7.0-8.6 ppm). chemicalbook.com The protons on the carbon adjacent to the nitrogen atom (α-protons) of the pyridine ring are the most deshielded. The protons of the ethyl ester group will appear as a quartet and a triplet, characteristic of an ethyl group. The protons of the amino acid backbone will have specific chemical shifts and coupling constants that can be assigned using two-dimensional NMR techniques like COSY (Correlation Spectroscopy).
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the ester will appear significantly downfield (around δ 170-175 ppm). The carbons of the pyridine ring will have distinct chemical shifts, with the carbons adjacent to the nitrogen atom being the most deshielded. beilstein-journals.org The chemical shifts of the aliphatic carbons in the amino acid side chain and the ethyl group provide further confirmation of the structure.
| Assignment | ¹H NMR (Predicted ppm) | ¹³C NMR (Predicted ppm) |
|---|---|---|
| Pyridine C2, C6 | ~8.5 | ~150 |
| Pyridine C3, C5 | ~7.2 | ~124 |
| Pyridine C4 | - | ~148 |
| α-CH | ~3.7 | ~55 |
| β-CH₂ | ~2.0 | ~32 |
| γ-CH₂ | ~2.7 | ~35 |
| Ester C=O | - | ~173 |
| Ester O-CH₂ | ~4.2 | ~61 |
| Ester CH₃ | ~1.2 | ~14 |
This interactive table presents predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are essential for assigning the signals in the NMR spectra to specific atoms within the molecule, thereby confirming its structure.
Chromatographic Separation Methods for Synthetic Amino Acid Derivatives
Chromatographic techniques are fundamental for the purification and analysis of synthetic amino acid derivatives, ensuring the separation of the target compound from starting materials, byproducts, and other impurities.
High-Performance Liquid Chromatography (HPLC) Techniques
HPLC is a versatile and widely used technique for the analysis and purification of non-volatile compounds like amino acid derivatives. myfoodresearch.com
Reversed-Phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of amino acid derivatives. nih.gov In RP-HPLC, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the hydrophobic character of the molecules; more nonpolar compounds are retained longer on the column. For this compound, the retention time will be influenced by the hydrophobicity of the pyridine ring and the ethyl ester group. The addition of an acid, such as trifluoroacetic acid (TFA), to the mobile phase is often necessary to improve peak shape and resolution for amine-containing compounds by suppressing the ionization of the amino group.
Ion-Exchange Chromatography (IEC) separates molecules based on their net charge. acs.orgpickeringlabs.com This technique is particularly useful for the separation of amino acids and their derivatives, which are amphoteric and can carry a positive, negative, or neutral charge depending on the pH of the mobile phase. libretexts.org193.16.218 For this compound, which has a basic pyridine nitrogen and a primary amino group, cation-exchange chromatography would be a suitable method. In this technique, the stationary phase contains negatively charged functional groups (e.g., sulfonate groups). At a pH below the pKa of the amino groups, the compound will be positively charged and will bind to the column. Elution is typically achieved by increasing the salt concentration or the pH of the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Derivatized Analytes
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Amino acids and their esters are generally not volatile enough for direct GC analysis and require derivatization to increase their volatility. sigmaaldrich.comthermofisher.com
Common derivatization strategies for amino acids include silylation, acylation, or esterification of the polar functional groups (amino and carboxyl groups). nih.govnih.gov For this compound, the primary amino group would need to be derivatized. A common reagent for this is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which converts the amine to a more volatile tert-butyldimethylsilyl (TBDMS) derivative. researchgate.net Another approach is to react the amino group with an acylating agent like ethyl chloroformate. asianpubs.orgnih.gov
The derivatized analyte is then introduced into the GC, where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum for identification. The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification of the analyte.
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) serves as a rapid, cost-effective, and indispensable tool for monitoring the progress of chemical reactions involving this compound. researchgate.net This technique allows for the qualitative assessment of the presence of starting materials, intermediates, and the final product in a reaction mixture. By spotting the reaction mixture onto a TLC plate and developing it with an appropriate solvent system, researchers can visually track the conversion of reactants to products. researchgate.net The separation is based on the differential partitioning of the compounds between the stationary phase (e.g., silica (B1680970) gel) and the mobile phase. aga-analytical.com.pl
The choice of the mobile phase is critical and is determined by the polarity of the compounds being separated. For a compound like this compound, which possesses both a polar amino group and a less polar ethyl ester group, a mixture of solvents with varying polarities is often employed to achieve optimal separation. Visualization of the separated spots can be achieved under UV light if the compounds are UV-active, or by using staining reagents that react with specific functional groups. aga-analytical.com.plnih.gov For amino acids and their derivatives, ninhydrin (B49086) is a common staining agent that produces a characteristic color, allowing for easy identification. crsubscription.com The relative retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter used for identification. researchgate.net
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Stationary Phase | Typically silica gel or alumina (B75360) coated on a solid support. | Silica gel is commonly used due to its polarity, which allows for good separation of amino acid derivatives. |
| Mobile Phase | A solvent or a mixture of solvents that moves up the stationary phase. | A mixture of polar and non-polar solvents would be required to effectively separate the starting materials, product, and any by-products. |
| Visualization | Methods to detect the separated spots, such as UV light or chemical stains. | The pyridine ring in the compound allows for UV visualization. Staining with ninhydrin can specifically detect the amino group. |
| Retention Factor (Rf) | The ratio of the distance traveled by the spot to the distance traveled by the solvent front. | The Rf value of this compound would be compared to that of the starting materials to determine reaction completion. |
Emerging Structural Analysis Techniques
Beyond traditional methods, emerging techniques are providing unprecedented insights into the three-dimensional structure of complex molecules like this compound.
Microcrystal Electron Diffraction (MicroED) is a revolutionary cryogenic electron microscopy (cryo-EM) technique that has enabled the determination of high-resolution atomic structures from nanocrystals that are far too small for conventional X-ray diffraction. wikipedia.orgnih.govnih.gov This method is particularly valuable for characterizing novel synthetic compounds like this compound, where growing large, well-ordered crystals can be a significant bottleneck. nih.gov
Derivatization Strategies for Enhanced Analytical Detection and Quantification
To improve the sensitivity and selectivity of analytical methods for compounds like this compound, derivatization strategies are often employed. actascientific.com Derivatization involves chemically modifying the analyte to enhance its detectability by a particular analytical instrument. actascientific.com
In chromatographic analyses, derivatization can be performed either before the sample is introduced into the separation column (pre-column) or after the separation has occurred but before detection (post-column). actascientific.comshimadzu.com
Pre-column derivatization involves reacting the analyte with a derivatizing agent prior to injection into the chromatograph. actascientific.com This approach can improve the chromatographic properties of the analyte, such as its volatility for gas chromatography or its retention characteristics in liquid chromatography. shimadzu.com It often leads to higher sensitivity as the reaction can be driven to completion. shimadzu.com However, the derivatizing reagent and any by-products must not interfere with the analysis of the derivatized analyte. actascientific.com
Post-column derivatization occurs after the components of the sample have been separated by the chromatographic column. youtube.com The separated analytes are mixed with a reagent in a reaction coil before passing to the detector. researchgate.net This method is advantageous because it does not alter the chromatographic behavior of the original analyte and can be more robust as the reaction conditions are less critical. researchgate.net Reagents like ninhydrin are commonly used in post-column derivatization for the detection of amino acids. youtube.comresearchgate.net
| Feature | Pre-column Derivatization | Post-column Derivatization |
|---|---|---|
| Timing of Reaction | Before chromatographic separation. actascientific.com | After chromatographic separation. youtube.com |
| Effect on Chromatography | Alters the chromatographic properties of the analyte. shimadzu.com | No effect on the chromatographic separation of the analyte. researchgate.net |
| Sensitivity | Generally higher sensitivity. shimadzu.com | May have lower sensitivity due to dilution. |
| Interference | Potential for interference from excess reagent and by-products. actascientific.com | Less prone to interference. researchgate.net |
| Common Reagents for Amino Acids | o-phthalaldehyde (B127526) (OPA). actascientific.com | Ninhydrin, o-phthalaldehyde (OPA). youtube.comresearchgate.net |
For mass spectrometry-based detection, derivatization reagents are chosen to enhance the ionization efficiency and detectability of the analyte.
N-hydroxysuccinimide (NHS) esters are widely used for derivatizing primary and secondary amines, such as the amino group in this compound. researchgate.netdoaj.org These reagents react with the amine to form a stable amide bond. google.com The choice of the NHS ester can introduce a tag that improves ionization in electrospray ionization-mass spectrometry (ESI-MS). For example, incorporating a permanently charged group or a group with high proton affinity can significantly enhance the signal intensity. researchgate.netnih.gov
N-alkylnicotinic acid derivatives , particularly their N-hydroxysuccinimide esters, have been shown to be effective derivatizing agents for amino acids in liquid chromatography-mass spectrometry (LC-MS) analysis. elsevierpure.comnih.gov The quaternary amine in the nicotinic acid moiety provides a permanent positive charge, which enhances ionization efficiency in positive-ion ESI-MS. elsevierpure.comnih.gov Furthermore, increasing the length of the N-alkyl chain can improve the retention of polar amino acids on reversed-phase columns and further boost MS detection sensitivity. elsevierpure.comnih.gov Derivatization with these reagents can increase detection sensitivity by several orders of magnitude compared to underivatized amino acids. elsevierpure.comnih.gov
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Since amino acid esters like this compound are not sufficiently volatile for direct GC-MS analysis, a derivatization process is necessary. mdpi.comnih.govresearchgate.net A common approach is a two-step procedure: mdpi.comresearchgate.net
Esterification: The first step involves the esterification of the carboxylic acid group. In the case of this compound, the carboxylic acid is already esterified. However, for free amino acids, this step is crucial and is typically achieved by reaction with an alcohol (e.g., methanol) in the presence of an acid catalyst. mdpi.comresearchgate.net
Acylation: The second step is the acylation of the amino group. This is typically done using a reagent such as pentafluoropropionic anhydride (B1165640) (PFPA) or trifluoroacetic anhydride (TFAA). mdpi.comresearchgate.net This reaction converts the polar amino group into a less polar and more volatile amide. The fluorine atoms in these reagents also enhance the electronegativity of the derivative, which can improve its detection by electron capture detectors and its ionization in the mass spectrometer. mdpi.comnih.gov
This two-step derivatization process yields a derivative that is both volatile and thermally stable, making it suitable for separation by GC and subsequent detection by MS. mdpi.comresearchgate.net
Computational Chemistry and Mechanistic Investigations of Pyridine Substituted Amino Acid Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling
Density Functional Theory (DFT) has become a primary quantum chemical method for evaluating the electronic structure and reactivity of molecules. niscpr.res.inresearchgate.net Methods like the B3LYP hybrid functional, combined with basis sets such as 6-31G(d,p) or 6-311G(d,p), have demonstrated a favorable balance between computational cost and accuracy for medium-to-large organic molecules, including pyridine (B92270) derivatives. niscpr.res.innih.govresearchgate.net Such calculations are foundational for optimizing molecular geometries and predicting a wide range of molecular properties. nih.gov
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity and electronic properties. The HOMO energy (EHOMO) correlates with the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. acs.org The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity and greater polarizability. niscpr.res.innih.gov
For Ethyl 2-amino-4-(pyridin-4-yl)butanoate, the HOMO is expected to be localized on the more electron-rich portions of the molecule, likely involving the amino group and the pyridine ring, while the LUMO would be distributed over the electron-deficient pyridine ring and the ester carbonyl group. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation, a phenomenon observed in similar pyridine-based amino acids. acs.org The HOMO-LUMO gap can be used to calculate global reactivity descriptors such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), which quantify the molecule's resistance to charge transfer and its electron-accepting capability. nih.govphyschemres.orgmdpi.com
Table 1: Illustrative Quantum Chemical Descriptors for this compound Note: The following values are hypothetical examples based on typical DFT calculation results for similar molecules and are for illustrative purposes only.
| Parameter | Formula | Description |
| EHOMO | - | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. nih.gov |
| Chemical Potential (μ) | (ELUMO + EHOMO) / 2 | Measures the escaping tendency of an electron from an equilibrium system. nih.gov |
| Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution or charge transfer. nih.gov |
| Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. nih.gov |
| Electronegativity (χ) | -μ | The power of an atom or group to attract electrons. physchemres.org |
| Electrophilicity Index (ω) | μ2 / (2η) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. nih.gov |
Conformational analysis aims to identify the most stable three-dimensional arrangement of a molecule by locating its global energy minimum. pjbmb.org.pkscirp.org For this compound, the flexibility arises from the rotation around several single bonds: the C-C bonds of the butyl chain and the C-N bond of the amino group. DFT-based geometry optimization provides precise information on bond lengths, bond angles, and dihedral angles for the most stable conformer. nih.govresearchgate.net
The final geometry is influenced by a balance of steric effects and intramolecular interactions. In related systems, intramolecular hydrogen bonds, for instance between an amide proton and a pyridine nitrogen, have been shown to significantly restrict conformational mobility and stabilize specific structures. nih.gov In the case of this compound, weak hydrogen bonding between the amino group's hydrogen atoms and the pyridine nitrogen or the ester's carbonyl oxygen could influence the orientation of the side chain. The energetically minimized structure of a related pyridine derivative was found to be non-planar and unsymmetrical. nih.gov
Table 2: Predicted Optimized Geometrical Parameters for this compound Note: Values are hypothetical examples based on standard bond lengths and angles for similar functional groups and are for illustrative purposes.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | ||
| C(pyridyl)-C(butyl) | ~1.52 | |
| C(ester)=O | ~1.21 | |
| C(ester)-O | ~1.35 | |
| C(chiral)-N | ~1.46 | |
| **Bond Angles (°) ** | ||
| C(pyridyl)-C-C | ~112 | |
| O=C-O | ~124 | |
| C-C(chiral)-N | ~110 | |
| Dihedral Angles (°) | ||
| C(pyridyl)-C-C-C | Variable | |
| N-C(chiral)-C=O | Variable |
Theoretical vibrational frequency analysis via DFT is a valuable tool for interpreting and assigning experimental infrared (IR) and Raman spectra. researchgate.net A frequency calculation on the optimized geometry of this compound would yield a set of vibrational modes corresponding to the molecule's fundamental vibrations. The absence of any imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface.
Key vibrational modes for this molecule would include the asymmetric and symmetric N-H stretching of the primary amine group (typically 3500–3300 cm⁻¹), C-H stretching of the aliphatic chain and pyridine ring (3100–2850 cm⁻¹), the strong C=O stretching of the ester group (~1735 cm⁻¹), and the C=C/C=N stretching vibrations of the pyridine ring (1600–1450 cm⁻¹). nih.govscirp.org Comparing calculated frequencies with experimental data helps confirm the molecular structure.
Table 3: Illustrative Vibrational Frequencies and Assignments for this compound Note: Frequencies are typical ranges for the specified functional groups and are for illustrative purposes.
| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) |
| N-H Stretch | Amino (-NH₂) | 3500 - 3300 |
| C-H Stretch (Aromatic) | Pyridine Ring | 3100 - 3000 |
| C-H Stretch (Aliphatic) | Butyl & Ethyl Chains | 3000 - 2850 |
| C=O Stretch | Ester (-COOEt) | 1750 - 1730 |
| C=N, C=C Stretch | Pyridine Ring | 1600 - 1450 |
| N-H Bend | Amino (-NH₂) | 1650 - 1580 |
| C-O Stretch | Ester (-COOEt) | 1300 - 1000 |
Molecular Dynamics Simulations for Conformational Stability and Intermolecular Interactions
While DFT provides a static, time-averaged picture of the most stable molecular conformation, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. tandfonline.com MD simulations model the movements of atoms by solving Newton's equations of motion, allowing for the exploration of conformational landscapes and intermolecular interactions in various environments, such as in aqueous solution. nih.gov
For this compound, an MD simulation could reveal the stability of its lowest-energy conformer and the timescales of transitions between different rotational states. tandfonline.com Furthermore, it would elucidate how the molecule interacts with its surroundings, detailing the formation and lifetime of hydrogen bonds between the amino group or pyridine nitrogen and solvent molecules. This provides a more realistic understanding of the molecule's behavior in a biological or chemical system compared to gas-phase DFT calculations alone. nih.gov
Mechanistic Probing of Synthetic Transformations Involving Pyridine-Amino Acid Linkages
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. By modeling reactants, intermediates, transition states, and products, it is possible to map out the entire reaction pathway and understand the factors controlling reaction rates and outcomes. researchgate.net
The synthesis of non-natural amino acids like this compound involves key bond-forming steps. Computational modeling can be used to investigate the mechanisms of these transformations. For example, a plausible synthesis might involve the nucleophilic addition of a stabilized carbanion to a pyridine-containing electrophile or a Michael addition to a vinylpyridine derivative.
DFT calculations can locate the transition state (the maximum energy point along the reaction coordinate) for the rate-determining step. The energy of this transition state relative to the reactants determines the activation energy barrier, which governs the reaction kinetics. For reactions involving pyridines, computational studies can rationalize regioselectivity, for instance, by modeling the addition of a nucleophile to different positions on the pyridine ring. nih.gov Mechanistic studies on related systems, such as the reaction of pyridine N-oxides with isocyanides, have proposed detailed pathways involving intermediates that were rationalized through an understanding of charge distribution and steric effects. nih.gov Similarly, kinetic and mechanistic studies on the oxidation of aminopyridines have identified the nucleophilic attack of the amino nitrogen as a key step. researchgate.net Computational modeling of such pathways for the synthesis of this compound would provide valuable insights for optimizing reaction conditions and improving yields.
Elucidation of Chiral Induction Mechanisms
Chiral induction and recognition are fundamental processes in biochemistry and asymmetric synthesis, often governed by subtle differences in non-covalent interactions. nih.govmdpi.com Computational methods are instrumental in deciphering the mechanisms behind how chirality is transferred and distinguished at the molecular level. While direct computational studies on the chiral induction mechanisms of this compound are not extensively documented, principles can be drawn from studies on related chiral molecules, including other amino acids.
The prevailing model for chiral recognition is the "three-point interaction model," which posits that a chiral molecule must interact with another chiral entity at a minimum of three distinct points to achieve enantiomeric discrimination. mdpi.comresearchgate.net For a molecule like this compound, these interaction points would involve its key functional groups: the amino group, the ethyl ester group, the pyridine ring, and the chiral center itself.
Computational techniques, particularly Density Functional Theory (DFT), are used to model these interactions. DFT calculations can determine the stability of diastereomeric complexes formed between a chiral selector and the enantiomers of a chiral analyte. For instance, a DFT study on a Terpyridine-Zn(II) complex used for sensing amino acids revealed that the binding energy for one enantiomer (D-Phenylalanine) was significantly lower (by 5.5 kcal/mol) than for its mirror image, indicating a clear energetic preference and providing a quantitative basis for the observed chiral recognition. researchgate.net This preference arises from an optimized spatial arrangement of interacting groups, which minimizes steric repulsion and maximizes stabilizing interactions like hydrogen bonds and electrostatic forces. mdpi.comresearchgate.net
In the context of this compound, a chiral catalyst or receptor would interact differently with the R- and S-enantiomers. Computational modeling could simulate these interactions, mapping the potential energy surface to identify the most stable binding conformations. The key interactions dictating chiral induction would likely involve:
Hydrogen bonding with the amino group (as a donor) and the ester carbonyl or pyridine nitrogen (as acceptors).
π-π stacking or cation-π interactions involving the pyridine ring.
Steric hindrance related to the ethyl group and the butanoate side chain.
DFT calculations on the self-assembly of the amino acid tryptophan on a gold surface have shown how environmental factors can influence chiral recognition. nih.gov The study demonstrated that strong interactions between the molecule's indole (B1671886) side chain and the surface effectively reduced the system's dimensionality, disabling the typical chiral recognition mechanisms observed in three-dimensional space. nih.gov This highlights that the mechanism of chiral induction is not solely an intrinsic property but is highly dependent on the molecular environment, a factor that can be systematically investigated using computational models.
Table 1: Theoretical Interaction Parameters in Chiral Recognition Models
| Interaction Type | Key Moieties Involved | Typical Computational Method | Significance in Chiral Induction |
|---|---|---|---|
| Hydrogen Bonding | Amino Group, Ester Carbonyl, Pyridine Nitrogen | DFT, Molecular Dynamics (MD) | Directional interaction critical for fixing geometry in diastereomeric complexes. nih.govmdpi.com |
| Electrostatic Interactions | Pyridine Nitrogen (partial negative), Protonated Amino Group (positive) | DFT with Electrostatic Potential Mapping | Major contributor to binding energy differences between enantiomers. researchgate.net |
| π-Interactions | Pyridine Ring | DFT, Symmetry-Adapted Perturbation Theory (SAPT) | π-π stacking or cation-π interactions provide additional stabilization points. |
Chemical Transformations and Strategic Applications of Ethyl 2 Amino 4 Pyridin 4 Yl Butanoate As a Building Block in Advanced Organic Synthesis
Incorporation into Peptide and Protein Systems as a Non-Canonical Amino Acid
The incorporation of non-canonical amino acids (ncAAs) into peptides and proteins is a powerful strategy for modulating their structure, function, and biophysical properties. nsf.govnih.gov Ethyl 2-amino-4-(pyridin-4-yl)butanoate serves as a protected precursor for 4-pyridylalanine (4-Pal), which can be integrated into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques. nih.govwikipedia.org The ethyl ester and an N-terminal protecting group (like Fmoc) prevent unwanted side reactions during the amide bond formation process. wikipedia.orgsigmaaldrich.com
The pyridine (B92270) side chain of 4-Pal offers distinct advantages over the side chains of natural aromatic amino acids like phenylalanine. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and enhances the hydrophilicity of the peptide. researchgate.net This property has been successfully exploited to improve the biophysical characteristics of therapeutic peptides. For instance, the substitution of natural aromatic amino acids with 4-pyridylalanine in glucagon (B607659) analogues led to a significant enhancement in aqueous solubility and stability at neutral pH, crucial properties for medicinal applications, without compromising biological activity. nih.govresearchgate.net Research has shown that 4-Pal is a versatile surrogate for natural aromatic amino acids, allowing for the refinement of peptide drug candidates. nih.gov The ability to introduce such modifications site-specifically enables the fine-tuning of peptide therapeutics, addressing common developmental issues like aggregation and poor stability. researchgate.nettcichemicals.com
Table 1: Impact of 4-Pyridylalanine (4-Pal) Incorporation on Glucagon Analogues
| Analogue Property | Observation | Reference |
|---|---|---|
| Aqueous Solubility | Enhanced compared to native glucagon. | nih.gov |
| Stability | Increased stability at neutral pH. | nih.gov |
| Biological Activity | Maintained comparable pharmacology to the native hormone. | nih.govresearchgate.net |
Design and Application as Chiral Catalysts or Ligands
The inherent chirality and the presence of a coordinating pyridine moiety make amino acid derivatives like this compound attractive scaffolds for the design of chiral ligands for asymmetric catalysis. frontiersin.org Chiral ligands derived from amino acids and peptides have been successfully used in a variety of metal-catalyzed reactions, demonstrating remarkable efficacy in producing products with high yields and enantioselectivity. mdpi.com
The pyridine nitrogen and the amino acid backbone can act as a bidentate or even tridentate ligand, forming stable complexes with transition metals. The chiral environment created by the amino acid around the metal center can effectively control the stereochemical outcome of a reaction. frontiersin.orgmdpi.com For example, chiral aldehyde catalysis, which can mimic biological processes like amino acid metabolism, provides excellent stereoselective control in asymmetric reactions of amino acid esters. frontiersin.org While direct applications of this compound as a ligand are specific to particular catalytic systems, the broader class of pyridyl-alanine derivatives has shown significant potential. These ligands are instrumental in reactions such as enantioselective alkylations and various cross-coupling reactions, highlighting the importance of this structural motif in synthetic chemistry. mdpi.com
Precursor for the Synthesis of Complex Heterocyclic Systems and Natural Product Analogs
Amino acids are valuable starting materials for the synthesis of complex heterocyclic compounds due to their readily available chirality and multiple functional groups. nih.gov this compound is a prime candidate for such transformations, offering its amino, ester, and pyridine functionalities as reactive handles for cyclization reactions. google.comresearchgate.net The pyridine ring itself can be a key component in the construction of fused heterocyclic systems, which are prevalent in biologically active molecules and pharmaceuticals. jetir.orgnih.govnih.gov
Synthetic strategies can involve the participation of the pyridine nitrogen in cyclization cascades or the use of the α-amino ester portion to build a new ring onto the existing pyridine core. For instance, reactions involving 3-aminoquinazolinone derivatives with various reagents have led to the formation of novel triazepinoquinazolinones and other fused systems. nih.gov Similarly, formal [4+1] cyclization reactions of 3-amino-4-methylpyridines have been used to synthesize 6-azaindoles. chemrxiv.org The versatile reactivity of the pyridine nucleus, combined with the functionalities of the amino acid side chain, allows for the construction of diverse and complex molecular scaffolds, including analogues of natural products. rsc.orgmdpi.com
Further Derivatization for Enhanced Functionality and Chemical Diversity
The structure of this compound allows for extensive derivatization to introduce new functionalities and expand its chemical diversity. Modifications can be targeted at the N-terminus, the C-terminal ester, or the pyridine side chain, enabling the creation of a wide range of specialized molecules. nih.govgbiosciences.com
The development of unnatural fluorescent α-amino acids is a powerful tool for studying biological processes through fluorescence spectroscopy. nih.gov By incorporating a fluorophore into the amino acid side chain, researchers can create probes that can be inserted at specific sites within a peptide or protein for localized imaging. nih.govacs.org
Derivatives of pyridyl amino acids have been designed as conformationally sensitive fluorophores. nih.govacs.org A synthetic strategy to achieve this involves generating a biaryl pyridyl unit, followed by further arylation via a Suzuki–Miyaura cross-coupling reaction to create a complex triaryl system on the amino acid side chain. nih.govacs.org These novel amino acids can exhibit viscosity-sensitive fluorescence, where the emission properties are controlled by the conformation (planar vs. twisted) of the fluorophore. nih.govacs.org Such probes are valuable for investigating protein-protein interactions and other molecular events in real-time. acs.orgnih.gov
Table 2: Photophysical Properties of a Triaryl Pyridyl α-Amino Acid Analogue (5a)
| Property | Value/Observation | Solvent | Reference |
|---|---|---|---|
| Absorption λmax | ~288-304 nm | Methanol | acs.org |
| Emission λmax | ~418 nm | Methanol | acs.org |
| Stokes Shift | Large | Methanol | acs.org |
| Quantum Yield (ΦF) | Strong Fluorescence | Methanol | acs.org |
Beyond the introduction of fluorophores, the side chain of this compound offers numerous possibilities for diversification to create novel peptidomimetics and functional molecules. The pyridine ring is amenable to various organic reactions that can introduce new substituents and alter its electronic properties. nih.gov
One effective strategy is the late-stage functionalization of the pyridyl-alanine residue after its incorporation into a peptide. A chemoselective N-alkylation of the pyridine ring has been demonstrated, offering a method to construct diverse and stable N-alkylated peptide conjugates. researchgate.net This approach can be performed in both solution and solid phases and allows for dual labeling when combined with other reactive handles like cysteine. researchgate.net Other modifications can include regioselective halogenation of the pyridine ring followed by cross-coupling reactions, which opens the door to attaching a wide variety of aryl or alkyl groups, significantly expanding the chemical space accessible from this single amino acid precursor. nih.govacs.org These derivatization strategies are crucial for developing peptide-based tools and therapeutics with tailored properties. nih.gov
Future Research Directions and Emerging Paradigms in the Study of Pyridine Substituted Amino Acid Derivatives
Development of More Sustainable and Atom-Economical Synthetic Routes
The chemical industry is increasingly focusing on green chemistry principles to minimize environmental impact. For the synthesis of pyridine-substituted amino acid derivatives, future research will prioritize the development of sustainable and atom-economical routes. This involves designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby reducing waste.
Key areas of development include:
Catalytic Systems: The use of highly efficient and recyclable catalysts, including biocatalysts and earth-abundant metal catalysts, will be crucial. These catalysts can enable reactions under milder conditions and with higher selectivity, reducing energy consumption and the need for protecting groups.
Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for straightforward scaling up. mdpi.com The application of flow chemistry to the synthesis of pyridine (B92270) derivatives can lead to higher yields and purity while minimizing solvent usage and reaction times. mdpi.com
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a complex product, are inherently atom-economical. Developing novel MCRs for the synthesis of functionalized pyridines and their amino acid derivatives will be a significant area of research.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction rates, improve yields, and reduce side reactions in the synthesis of pyridine derivatives. researchgate.net Future work will likely focus on optimizing microwave-assisted protocols for the synthesis of complex pyridine-substituted amino acids.
| Synthetic Approach | Key Advantages | Relevance to Pyridine-Substituted Amino Acid Derivatives |
| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. | Enzymatic reactions can be employed for the asymmetric synthesis of chiral amino acid derivatives. |
| Flow Chemistry | Improved process control, enhanced safety, scalability, reduced waste. mdpi.com | Enables the continuous and efficient production of key intermediates and final products. mdpi.com |
| Multicomponent Reactions | High atom economy, operational simplicity, rapid access to molecular diversity. | Allows for the one-pot synthesis of complex pyridine-substituted amino acid scaffolds. |
| Microwave-Assisted Synthesis | Accelerated reaction times, increased yields, cleaner reaction profiles. researchgate.net | Offers a more efficient method for key bond-forming reactions in the synthetic sequence. researchgate.net |
Advanced Automation and High-Throughput Methodologies in Synthesis and Characterization
To accelerate the discovery and optimization of novel pyridine-substituted amino acid derivatives, the integration of automation and high-throughput methodologies is essential. These technologies enable the rapid synthesis and screening of large libraries of compounds, significantly speeding up the research and development process.
Future trends in this area include:
Robotic Synthesis Platforms: Automated synthesis platforms can perform complex multi-step syntheses with high precision and reproducibility. rsc.org The application of robotic systems will allow for the systematic exploration of a wide range of structural modifications to the pyridine ring and the amino acid backbone. rsc.org
High-Throughput Screening (HTS): HTS techniques allow for the rapid evaluation of the biological or material properties of thousands of compounds. malariaworld.orgacs.org This is particularly relevant for identifying derivatives with specific therapeutic activities or desired material characteristics. malariaworld.orgacs.org
Automated Characterization: The integration of automated analytical techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), into the synthesis workflow will enable real-time reaction monitoring and rapid characterization of products.
| Technology | Application in Pyridine-Substituted Amino Acid Research | Potential Impact |
| Robotic Synthesis | Automated synthesis of compound libraries with variations in substituents and stereochemistry. rsc.org | Accelerated discovery of structure-activity relationships and optimization of lead compounds. rsc.org |
| High-Throughput Screening | Rapid screening for biological activity (e.g., enzyme inhibition, receptor binding) or material properties (e.g., fluorescence, conductivity). malariaworld.orgacs.org | Faster identification of promising candidates for drug discovery or materials science applications. malariaworld.orgacs.org |
| Automated Characterization | Real-time analysis of reaction progress and high-throughput purification and structural verification of synthesized compounds. | Increased efficiency and data quality in the chemical synthesis process. |
Expanded Application Scope in Materials Science and Chemical Biology
The unique structural and electronic properties of pyridine-substituted amino acids make them attractive building blocks for a wide range of applications in materials science and chemical biology.
Emerging applications include:
Functional Materials: The pyridine moiety can act as a versatile ligand for the construction of metal-organic frameworks (MOFs) with tailored porosity and catalytic activity. Furthermore, these derivatives can be incorporated into polymers to create materials with novel electronic, optical, or self-assembling properties.
Chemical Biology Probes: The introduction of a pyridine ring into an amino acid can create fluorescent probes that are sensitive to their local environment. researchgate.netrsc.org These probes can be used to study protein structure and function, as well as for cellular imaging. researchgate.netrsc.org
Bioconjugation: The pyridine group can be functionalized to enable the site-specific attachment of the amino acid to proteins or other biomolecules. This allows for the development of novel bioconjugates with therapeutic or diagnostic applications.
| Application Area | Specific Use of Pyridine-Substituted Amino Acid Derivatives | Research Focus |
| Materials Science | Ligands for Metal-Organic Frameworks (MOFs), monomers for functional polymers, components of self-assembling systems. | Development of materials with tailored properties for catalysis, sensing, and electronics. |
| Chemical Biology | Fluorescent probes for studying biological processes, building blocks for peptide-based therapeutics, tools for bioconjugation. researchgate.netrsc.org | Design of molecules for imaging, drug delivery, and understanding biological mechanisms. researchgate.netrsc.org |
Integration of Computational Intelligence for Reaction Design and Property Prediction
Computational intelligence, including artificial intelligence (AI) and machine learning (ML), is revolutionizing chemical research. These tools can be used to predict the properties of molecules, design novel synthetic routes, and optimize reaction conditions.
The integration of computational intelligence in the study of pyridine-substituted amino acid derivatives will focus on:
Reaction Prediction and Synthesis Design: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to target molecules, reducing the time and effort required for experimental planning. chemcopilot.comnih.gov Machine learning models can also predict the outcome of reactions with high accuracy. acs.org
Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models and other machine learning algorithms can predict the biological activity, toxicity, and physicochemical properties of new derivatives before they are synthesized. researchgate.netnih.gov This allows for the in silico screening of large virtual libraries to identify the most promising candidates for experimental investigation. nih.gov
Molecular Modeling and Simulation: Computational methods such as molecular docking and molecular dynamics simulations can provide insights into the interactions of these derivatives with biological targets, aiding in the rational design of more potent and selective compounds. nih.govresearchgate.net
| Computational Approach | Application in the Study of Pyridine-Substituted Amino Acids | Expected Outcome |
| AI-Powered Retrosynthesis | Designing efficient and novel synthetic pathways to complex derivatives. chemcopilot.comnih.gov | Acceleration of the synthesis planning process and discovery of new chemical transformations. chemcopilot.comnih.gov |
| Machine Learning for Property Prediction | Predicting biological activity, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and material characteristics. researchgate.netnih.gov | Prioritization of synthetic targets and reduction of the number of compounds that need to be synthesized and tested. researchgate.netnih.gov |
| Molecular Modeling | Simulating the binding of derivatives to protein targets and understanding structure-function relationships. nih.govresearchgate.net | Rational design of molecules with improved affinity, selectivity, and efficacy. nih.govresearchgate.net |
Q & A
Q. Table 1: Representative Reaction Conditions
| Precursor | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Ethyl 2-bromo-4-aminobutanoate | K₂CO₃ | DMF | 70 | 65–75 |
| Ethyl 2-bromo-4-aminobutanoate | NaOH | DMSO | 80 | 55–60 |
[Basic] Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR identifies the pyridine ring (δ 8.5–7.5 ppm for aromatic protons) and ester group (δ 4.1–4.3 ppm for CH₂CH₃).
- X-ray crystallography : SHELXL refinement (via SHELX suite) resolves stereochemistry and hydrogen-bonding networks. Twin refinement may be required for crystals with pseudo-symmetry .
- IR : Confirms ester carbonyl (C=O stretch at ~1730 cm⁻¹) and amino groups (N–H bend at ~1600 cm⁻¹).
[Advanced] How can regioselectivity challenges in pyridine substitution be addressed during synthesis?
Regioselectivity is influenced by electronic effects (pyridine’s electron-deficient C4 position) and steric factors. Strategies include:
- Catalytic systems : Pd-mediated cross-coupling (e.g., Suzuki) for precise C–C bond formation.
- Protecting groups : Temporarily block reactive sites (e.g., amino groups) using Boc or Fmoc .
- Solvent polarity : High-polarity solvents (e.g., DMF) stabilize transition states for C4 substitution over C2/C3.
[Advanced] What methodologies quantify the compound’s interaction with biological targets (e.g., enzymes)?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (Kₐ, Kₐ) to immobilized proteins.
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions.
- Molecular docking : Computational models (AutoDock Vina) predict binding poses, validated by mutagenesis studies .
Q. Table 2: Example Binding Data
| Target Protein | Kd (µM) | Method | Reference |
|---|---|---|---|
| Tyrosine kinase ABL1 | 2.3 | SPR | |
| β-secretase (BACE1) | 5.7 | ITC |
[Advanced] How should researchers resolve contradictions in reported bioactivity data?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm potency.
- Metabolic stability testing : Assess compound degradation in liver microsomes to explain variability in IC₅₀ values.
- Structural analogs : Compare with derivatives (e.g., pyrazole vs. pyridine) to isolate substituent effects .
[Basic] What purification techniques maximize yield and purity?
- Flash chromatography : Silica gel (ethyl acetate/hexane, 3:7) removes unreacted precursors.
- Recrystallization : Ethanol/water (1:2) yields >95% purity crystals.
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) separate enantiomers .
[Advanced] What challenges arise in SHELXL refinement for this compound, and how are they mitigated?
- Disorder : Pyridine ring disorder is resolved using PART instructions and free-variable occupancy refinement.
- Hydrogen bonding : DFIX restraints model N–H···O interactions between amino and ester groups.
- Twinned data : TWIN/BASF commands refine datasets with twin fractions >0.3 .
[Advanced] How does pyridine substitution (C4 vs. C3) alter physicochemical properties?
- Lipophilicity : C4 substitution increases logP (1.8 vs. 1.2 for C3), enhancing membrane permeability.
- Solubility : C4 derivatives show lower aqueous solubility (2.1 mg/mL) due to reduced hydrogen-bonding capacity.
- Bioactivity : C4 analogs exhibit 3-fold higher BACE1 inhibition than C3 isomers .
[Basic] What in vitro models evaluate the compound’s hydrolytic stability?
- pH-dependent degradation : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) at 37°C. Monitor via HPLC.
- Esterase exposure : Human liver esterase assays quantify hydrolysis rates (t₁/₂ = 4.2 hours) .
[Advanced] What computational tools predict metabolic pathways and toxicity?
- SwissADME : Predicts CYP450 metabolism sites (e.g., oxidation at pyridine C2).
- ProTox-II : Estimates hepatotoxicity (probability score: 0.72) based on structural alerts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
